N-(4-bromophenyl)acrylamide
Overview
Description
N-(4-Bromophenyl)acrylamide is a compound with the empirical formula C15H12BrNO and a molecular weight of 302.17 . It is also known as a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies for both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .
Synthesis Analysis
The monomer, N-(4-bromophenyl)-2-methacrylamide (BrPMAAm) has been synthesized by reacting 4-bromoaniline with methacryloyl chloride in the presence of triethylamine (NR3) at 0−5°C .Molecular Structure Analysis
The molecular structure of N-(4-Bromophenyl)acrylamide is available as a 2D Mol file or as a computed 3D SD file . The room temperature crystal structure of the title compound was reported without hydrogen atom coordinates in the orthorhombic space group Pna2 .Chemical Reactions Analysis
Acrylamide in food is produced by heat-induced reactions between the amino group of asparagine and the carbonyl group of reducing sugars along with thermal treatment of early Maillard reaction products (N-glycosides) .Physical And Chemical Properties Analysis
N-(4-Bromophenyl)acrylamide has a molecular weight of 302.16 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . Its Rotatable Bond Count is 3 . The Exact Mass is 301.01023 g/mol .Scientific Research Applications
Polymerization and Solubility Studies
- N-(4-bromophenyl)acrylamide has been utilized as a monomer in polymerization reactions. Its solubility in methanol-ethanol solutions is significant for product and process design in industrial applications. This solubility has been measured and correlated with various equations, highlighting its importance in the formulation of polymeric materials (Yao et al., 2010).
Synthesis and Characterization of Copolymers
- Novel copolymers involving N-(4-bromophenyl)-2-methacrylamide have been synthesized and characterized. These copolymers, combining N-(4-bromophenyl)acrylamide with other monomers, exhibit unique properties like thermal stability and specific reactivity ratios, which are crucial for various industrial applications, including textiles and other polymer-based products (Soykan et al., 2008).
Application in Corrosion Inhibition
- Some derivatives of N-(4-bromophenyl)acrylamide have been investigated for their potential as corrosion inhibitors. This research is particularly relevant in preventing corrosion of metals like copper in acidic environments. The effectiveness of these compounds in corrosion prevention has been demonstrated using various chemical and electrochemical methods, proving their utility in industrial maintenance and preservation (Abu-Rayyan et al., 2022).
Safety And Hazards
The safety data sheet for acrylamide indicates that it is toxic if swallowed, harmful in contact with skin or if inhaled, and causes skin irritation . It may cause an allergic skin reaction and serious eye irritation . It may cause genetic defects and is suspected of damaging fertility or the unborn child .
Future Directions
properties
IUPAC Name |
N-(4-bromophenyl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBLNRQSHLZWNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294794 | |
Record name | n-(4-bromophenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)acrylamide | |
CAS RN |
13997-69-8 | |
Record name | NSC98136 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98136 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(4-bromophenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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